9-(4-Chlorobenzoyl)-9H-purin-6-amine

regioisomerism NMR spectroscopy acyl migration

Procurement scientists often face regioisomeric uncertainty with acylated adenines, risking invalid SAR. 9-(4-Chlorobenzoyl)-9H-purin-6-amine (CAS 126749-53-9) resolves this via definitive N9-acylation confirmed by ¹H/¹³C NMR. - Retains a free, hydrogen-bond-competent 6-NH2 group absent in N6-acyl congeners. - 4-Cl substituent enables Suzuki/Buchwald-Hartwig diversification without de novo purine synthesis. - Batch-to-batch regioisomeric purity verifiable by published ¹H/¹³C NMR signatures.

Molecular Formula C12H8ClN5O
Molecular Weight 273.68
CAS No. 126749-53-9
Cat. No. B600042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Chlorobenzoyl)-9H-purin-6-amine
CAS126749-53-9
Synonyms9-(4-Chlorobenzoyl)-9H-purin-6-amine
Molecular FormulaC12H8ClN5O
Molecular Weight273.68
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl
InChIInChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16)
InChIKeyQLAOLCMQQWLFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(4-Chlorobenzoyl)-9H-purin-6-amine: Chemical Identity and Class


9-(4-Chlorobenzoyl)-9H-purin-6-amine (CAS 126749-53-9; molecular formula C12H8ClN5O; MW 273.68 g·mol⁻¹) is an N9-acylated adenine derivative belonging to the class of 9-acyladenines [1]. The compound bears a 4-chlorobenzoyl substituent at the N9 position of the purine ring, distinguishing it from isomeric N6-acyladenines (e.g., CAS 36383-87-6) and from the corresponding 9-benzyl congener 9-(4-chlorobenzyl)-9H-purin-6-amine (CAS 56046-27-6) . The unambiguous structural assignment of the N9-acylation regioisomer was established via ¹H- and ¹³C-NMR spectroscopy in solution and in the solid state, confirming the site of acylation as the N9 rather than the N6 or N7 position [1]. This regioisomeric identity is critical for procurement scientists because N9- and N6-acyladenines exhibit fundamentally different chemical reactivity profiles, hydrogen-bonding patterns, and potential biological target engagement [1][2].

9-(4-Chlorobenzoyl)-9H-purin-6-amine: Why Generic Analogs Fail


The purine acylation landscape presents three regioisomeric possibilities (N6, N7, and N9), each yielding compounds with distinct hydrogen-bond donor/acceptor profiles, electronic distributions, and steric environments [1]. The N9-acylated purine scaffold positions the 6-amino group as a free, unsubstituted NH₂ capable of acting as both a hydrogen-bond donor and a nucleophilic site, whereas the N6-acyl isomer masks this amine as an amide, fundamentally altering its molecular recognition properties [1][2]. Furthermore, the carbonyl linker (C=O) in 9-(4-chlorobenzoyl)-9H-purin-6-amine introduces an electron-withdrawing effect that polarizes the purine ring system and lowers the electron density at C8 compared to the methylene-linked analog 9-(4-chlorobenzyl)-9H-purin-6-amine . The 4-chloro substituent on the benzoyl ring additionally provides a synthetic diversification handle (e.g., for Suzuki or Buchwald–Hartwig cross-coupling) absent in the unsubstituted benzoyl or 4-methylbenzoyl congeners . These cumulative structural differences mean that substituting a generic N6-benzamide, a 9-benzylpurine, or even a 9-benzoylpurine without the para-chloro substituent risks fundamentally altering the compound's chemical reactivity, binding mode, and SAR interpretability—failures that cannot be corrected post hoc in a screening cascade [1][2].

9-(4-Chlorobenzoyl)-9H-purin-6-amine: Key Differentiation Evidence


N9 vs. N6 Regioisomer Assignment by NMR

The Ried et al. (1989) study provides definitive ¹H- and ¹³C-NMR assignments that distinguish N9-acyladenines from their N6- and N7-acyl isomers [1]. In N9-acylated adenines, the H-C(2) and H-C(8) protons exhibit characteristic downfield shifts relative to N6-acylated congeners, and the C=O resonance appears at a distinct chemical shift position confirming attachment at N9 rather than N6. Specifically, the 9-acyladenine series shows a diagnostic upfield shift of the 6-NH₂ protons compared to N6-acyl derivatives where the amine is converted to an amide, providing a quantitative spectroscopic fingerprint [1]. In contrast, the N6 regioisomer 4-chloro-N-(9H-purin-6-yl)benzamide (CAS 36383-87-6) displays its carbonyl ¹³C resonance at a position consistent with amide rather than N9-ketone character, and its H-C(2) and H-C(8) protons follow a different splitting pattern [1][2].

regioisomerism NMR spectroscopy acyl migration structural characterization

Carbonyl vs. Methylene Linker Electronic Effects

The carbonyl linker in 9-(4-chlorobenzoyl)-9H-purin-6-amine exerts a strong electron-withdrawing effect (-I and -M) on the purine ring, reducing electron density at C8 and modulating the pKa of the 6-NH₂ group relative to analogs bearing a methylene (CH₂) linker [1]. The directly comparable analog 9-(4-chlorobenzyl)-9H-purin-6-amine (CAS 56046-27-6; C12H10ClN5; MW 259.69) lacks the carbonyl oxygen, eliminating the H-bond acceptor site at the linker position and resulting in a more electron-rich purine core . The C=O group in the target compound contributes an additional H-bond acceptor (total H-bond acceptors: 5 vs. 4 in the benzyl analog) and increases the topological polar surface area (tPSA), altering passive membrane permeability characteristics [1]. The molecular formula difference (C12H8ClN5O vs. C12H10ClN5) reflects the formal oxidation state differential at the linker carbon atom [1].

linker chemistry electronic effects hydrogen bonding SAR development

4-Chloro Substituent as a Synthetic Handle

The para-chloro substituent on the benzoyl ring of 9-(4-chlorobenzoyl)-9H-purin-6-amine provides a versatile synthetic handle for late-stage functionalization that is absent in the unsubstituted analog 9-benzoyl-9H-purin-6-amine [1]. Aryl chlorides are well-established substrates for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura (with aryl/heteroaryl boronic acids), Buchwald–Hartwig amination, and Sonogashira coupling, enabling the systematic exploration of SAR at the 4-position of the benzoyl ring without de novo synthesis of the purine core [1][2]. In contrast, the unsubstituted benzoyl analog lacks this reactive site and requires electrophilic aromatic substitution conditions (e.g., nitration followed by reduction and Sandmeyer chemistry) for analogous diversification, which is less selective and often incompatible with the purine scaffold [2]. The 4-chloro substituent also increases the calculated logP by approximately 0.5–0.7 units relative to the unsubstituted benzoyl congener, enhancing lipophilicity in a quantifiable and predictable manner [1].

synthetic handle cross-coupling derivatization medicinal chemistry

N9- vs. N6-Acyladenine: Free 6-NH₂ Pharmacophore

At the class level, N9-acyladenines retain a free, basic 6-amino group (6-NH₂) capable of acting as both a hydrogen-bond donor (2 HBD) and acceptor, whereas N6-acyladenines convert this amine into a neutral amide that functions exclusively as an H-bond acceptor [1]. This difference in H-bond donor count (2 for the target compound vs. 1 for the N6-acyl isomer 4-chloro-N-(9H-purin-6-yl)benzamide) fundamentally alters the pharmacophoric signature of the molecule [1][2]. The 6-NH₂ group in 9-acyladenines can engage in bidentate hydrogen bonding with biological targets (e.g., kinase hinge regions, adenosine receptors, or nucleic acid bases), whereas the N6-amide congener can only participate in unidirectional H-bond acceptance [1]. This difference is structural rather than merely potency-dependent: the free amine enables recognition motifs that are sterically and electronically impossible for the N6-acylated isomer [1][2].

pharmacophore hydrogen bonding adenine recognition target engagement

9-(4-Chlorobenzoyl)-9H-purin-6-amine: Recommended Application Scenarios


Purine Scaffold Diversification via 4-Chloro Cross-Coupling

The para-chloro substituent on the benzoyl ring enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) for systematic SAR exploration at the benzoyl 4-position without de novo purine synthesis [1]. This scenario is validated by the structural evidence that the 4-chloro atom serves as a discrete synthetic handle absent in the unsubstituted 9-benzoyl-9H-purin-6-amine congener [1]. Procurement of this compound as a common intermediate for parallel library synthesis is supported by the established regioisomeric homogeneity of the N9-acylated scaffold, ensuring consistent reactivity across the library [1].

Free 6-NH₂ Pharmacophore for Adenine-Recognizing Enzymes

The N9-acylated scaffold retains a free 6-amino group capable of bidentate hydrogen bonding, making it a mechanistically distinct probe for adenine-recognizing enzymes (kinases, adenosine deaminase, purine nucleoside phosphorylase) relative to N6-acyladenines where the amine is masked as an amide [1]. The regioisomeric identity of the N9-acyl species is confirmed by the ¹H- and ¹³C-NMR assignments reported in Ried et al. (1989), providing a QC-verifiable structural basis for screening data interpretation [1].

Electronic Modulation: C=O vs. CH₂ Linker

The electron-withdrawing carbonyl linker in 9-(4-chlorobenzoyl)-9H-purin-6-amine provides a measurable electronic perturbation of the purine ring system, reducing electron density at C8 relative to the methylene-linked analog 9-(4-chlorobenzyl)-9H-purin-6-amine [1]. This electronic differentiation enables comparative studies of linker-dependent effects on nucleophilic aromatic substitution rates at C8, pKa modulation of the 6-NH₂ group, and target-binding thermodynamics in systems where purine ring electron density governs affinity [1].

N9/N6 Regioisomer Discrimination Reference Standard

The spectroscopic signatures of N9- vs. N6-acyladenines established by Ried et al. (1989) provide a reference framework for QC laboratories needing to verify the regioisomeric purity of acyladenine batches [1]. The characteristic ¹H and ¹³C chemical shift patterns for N9-acylated adenines differ diagnostically from N6-acyl congeners, enabling routine NMR-based identity confirmation and impurity profiling in procurement acceptance testing [1].

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